molecular formula C17H16FNO2S B2515550 N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896357-55-4

N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2515550
CAS No.: 896357-55-4
M. Wt: 317.38
InChI Key: RZTZTKFQZOQOHE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide is a synthetic organic compound offered for research purposes. Its structure incorporates several pharmacologically active motifs, including an acetophenone moiety and a thioether linkage, which are found in molecules with documented biological activity . Compounds featuring acetylphenyl groups have been identified as key intermediates in the synthesis of novel chemical entities with potential antiproliferative properties . Furthermore, the (phenylthio)propanamide fragment is structurally analogous to components found in molecules screened for antioxidant and anticancer activities, suggesting a potential research pathway in oncology and cell biology studies . This combination of features makes this compound a compound of interest for researchers investigating structure-activity relationships (SAR) and developing new bioactive agents. It is intended for in vitro analysis only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTZTKFQZOQOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

N 3 acetylphenyl 3 4 fluorophenyl thio propanamide\text{N 3 acetylphenyl 3 4 fluorophenyl thio propanamide}

Structural Features

  • Acetyl group : Enhances lipophilicity and may influence biological activity.
  • Fluorophenyl thioether : Potentially increases binding affinity to biological targets through hydrophobic interactions.
  • Inhibition of Immunoproteasome : Recent studies indicate that compounds structurally similar to this compound exhibit inhibitory effects on the immunoproteasome, specifically targeting the β1i and β5i subunits, which are crucial in regulating immune responses and inflammation .
  • Antitumor Activity : The compound has shown promise in preclinical models for its cytotoxic effects against various cancer cell lines. The presence of the acetyl group is believed to enhance its interaction with cellular targets involved in apoptosis pathways .

In Vitro Studies

A series of in vitro tests have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 Value (µM)Mechanism
Study AJurkat (T-cell leukemia)12.5Apoptosis induction
Study BHT-29 (colon cancer)15.0Cell cycle arrest
Study CA-431 (epidermoid carcinoma)10.0Inhibition of proliferation

These studies suggest that this compound has significant cytotoxic effects across multiple cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

In a recent investigation, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer models. The results demonstrated that modifications to the fluorophenyl group significantly influenced the compound's potency against cancer cells, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory properties of this compound. It was found that it could modulate the activity of immune cells by inhibiting specific proteasome subunits involved in antigen processing. This suggests potential applications in treating autoimmune diseases and inflammatory conditions .

Scientific Research Applications

Biological Activities

Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The incorporation of specific substituents on the phenyl rings has been linked to enhanced cytotoxicity and selectivity towards cancer cells .

Antimicrobial Properties
The compound's structural analogs have been evaluated for antimicrobial activity. Compounds containing thioether linkages have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Positioning : Variations in the position of halogen or alkyl groups on the phenyl rings significantly affect both potency and selectivity towards target cells.
  • Electronic Effects : The presence of electron-withdrawing groups (like fluorine) enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Substituent Position Impact on Activity
FluorineParaIncreases potency
MethylMetaModerate activity
AcetylOrthoDecreases activity

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
  • Neurological Applications : There is emerging evidence that certain derivatives could be effective in treating neurological disorders, potentially through mechanisms involving neurotransmitter modulation .

Case Studies

Several case studies have been documented regarding the efficacy of compounds related to this compound:

  • Breast Cancer Treatment : A study involving a series of thiazole derivatives demonstrated that specific substitutions led to a significant reduction in tumor growth in animal models, outperforming standard chemotherapy agents .
  • Antimicrobial Trials : Compounds with similar thioether structures were tested against various bacterial strains, showing MIC values as low as 4 μg/mL against resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Differences

Compound Name R1 (Amide Substituent) R2 (Thioether Substituent) Key Structural Features Reference
Target Compound 3-Acetylphenyl 4-Fluorophenyl Acetyl group enhances electron-withdrawing N/A
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-methylpropanamide 4-Cyano-3-(trifluoromethyl)phenyl 4-Fluorophenyl Cyano and trifluoromethyl groups improve lipophilicity
3-((4-Fluorophenyl)thio)-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide (Compound 18) 4-Nitro-3-(trifluoromethyl)phenyl 4-Fluorophenyl Nitro group introduces strong electron-withdrawing effects
Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) 4-Cyano-3-(trifluoromethyl)phenyl 4-Fluorophenyl sulfonyl Sulfonyl group replaces thioether; anti-androgenic activity
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) 5-(4-Fluorophenyl)thiazol-2-yl Furan-2-yl Heterocyclic thiazole and furan moieties

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s acetyl group (R1) contrasts with cyano, nitro, or trifluoromethyl groups in analogues (e.g., Compounds 18 and Bicalutamide). These groups influence electronic properties and target binding .
  • Thioether vs. Sulfonyl : Bicalutamide replaces the thioether with a sulfonyl group, enhancing oxidative stability and anti-androgenic activity .
  • Heterocyclic Modifications : Compound 31 incorporates a thiazole ring (R1) and furan (R2), demonstrating the versatility of propanamide scaffolds in drug design .

Key Observations :

  • Bicalutamide’s clinical success highlights the pharmacological relevance of propanamide derivatives with optimized substituents .

Key Observations :

  • Synthetic Flexibility : Propanamide derivatives are synthesized via amidation (e.g., Compound 18) or oxidation (e.g., Bicalutamide) .
  • Analytical Consistency : HRMS and NMR data for analogues confirm structural integrity, with fluorinated and sulfur-containing groups producing distinct spectroscopic signatures .

Q & A

Q. What synthetic methodologies are recommended for N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide, and how do reaction conditions optimize yield?

The synthesis involves multi-step organic reactions, including thioether formation and amide coupling. Key steps include:

  • Thioether linkage : Reacting 4-fluorothiophenol with a propanamide precursor under controlled conditions (e.g., 60–80°C in DMF) to form the (4-fluorophenyl)thio group .
  • Amide bond formation : Using coupling agents like EDCl/HOBt for condensation between the acetylphenyl amine and thioether intermediate . Catalysts (e.g., Pd-based) and solvent polarity adjustments can enhance yields (up to 45–52% in analogous compounds) by minimizing side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR : 1^1H and 19^{19}F NMR confirm substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm for aromatic protons and -110 to -115 ppm for fluorine) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1240 cm1^{-1} (C-S bond) validate functional groups .
  • Mass Spectrometry : HRMS data (e.g., [M+H]+^+ calculated vs. experimental) confirm molecular weight and purity .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Thioether group : Enhances lipophilicity and metabolic stability compared to ethers or sulfones .
  • Acetylphenyl moiety : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
  • Fluorophenyl substituent : Electron-withdrawing effects stabilize the thioether linkage against oxidation .

Advanced Research Questions

Q. How can structural analogs of this compound be systematically designed for structure-activity relationship (SAR) studies?

  • Similarity indices : Compare analogs using computational tools (e.g., Tanimoto coefficients) to prioritize modifications. For example:
Compound NameCAS NumberSimilarity IndexKey Modification
N-(4-Cyano-3-trifluoromethylphenyl)-methacrylamide90357-53-20.63Cyano substitution
N-(3-Trifluoromethylphenyl)isobutyramide1939-27-10.57Trifluoromethyl group
(Adapted from )
  • Substituent effects : Replace the acetyl group with methoxy or nitro groups to study electronic effects on receptor binding .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Compare variables like cell lines (e.g., LNCaP vs. PC-3 for androgen receptor studies) and purity thresholds (>95% via HPLC ).
  • Metabolic stability testing : Use liver microsome assays to identify degradation products that may skew activity results .

Q. How can in silico methods predict the compound’s interaction with androgen receptors?

  • Molecular docking : Simulate binding to the androgen receptor ligand-binding domain (PDB ID: 1Z95) to identify key interactions (e.g., hydrogen bonds with Gln711 or van der Waals contacts with Leu704) .
  • MD simulations : Analyze stability of the receptor-ligand complex over 100 ns to assess binding affinity .

Q. What are common impurities in the synthesis of this compound, and how are they quantified?

  • Oxidation byproducts : Sulfoxide/sulfone derivatives from thioether oxidation (detected via HPLC with UV at 254 nm) .
  • Unreacted intermediates : Residual acetylphenylamine quantified using LC-MS with a limit of detection (LOD) <0.1% .

Methodological Considerations

  • Data contradiction analysis : Cross-validate biological activity using orthogonal assays (e.g., fluorescence polarization and SPR for receptor binding) .
  • Derivative design : Optimize pharmacokinetics by introducing fluorine or methoxy groups to enhance metabolic stability (e.g., logP reduction from 3.2 to 2.8 via fluorination ).

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